molecular formula C14H8Cl2 B3240527 1,8-Dichloroanthracene CAS No. 14381-66-9

1,8-Dichloroanthracene

Cat. No.: B3240527
CAS No.: 14381-66-9
M. Wt: 247.1 g/mol
InChI Key: YGIUYXOOOGQGIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,8-Dichloroanthracene is a chlorinated derivative of anthracene, an aromatic hydrocarbon composed of three fused benzene rings. This compound is known for its unique chemical properties and potential applications in various scientific fields. Its molecular formula is C14H8Cl2, and it is characterized by the presence of chlorine atoms at the 1 and 8 positions of the anthracene structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,8-Dichloroanthracene can be synthesized through several methods. One common approach involves the chlorination of anthracene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled conditions to ensure selective chlorination at the 1 and 8 positions.

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to achieve high yields and purity of the product. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: 1,8-Dichloroanthracene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 1,8-dichloroanthraquinone, a compound with significant industrial applications.

    Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.

    Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: 1,8-Dichloroanthraquinone

    Reduction: Dihydro-1,8-dichloroanthracene derivatives

    Substitution: Various substituted anthracene derivatives depending on the nucleophile used

Scientific Research Applications

1,8-Dichloroanthracene has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of various organic compounds, including dyes and pigments.

    Biology: Studies have explored its potential as a fluorescent probe for biological imaging.

    Medicine: Research is ongoing to investigate its potential as an anticancer agent due to its ability to intercalate with DNA.

    Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1,8-dichloroanthracene in biological systems involves its ability to intercalate with DNA, disrupting the normal function of the genetic material. This intercalation can inhibit the replication and transcription processes, leading to cell death. The compound’s interaction with DNA is facilitated by its planar aromatic structure, which allows it to insert between the base pairs of the DNA helix.

Comparison with Similar Compounds

    1,5-Dichloroanthracene: Similar in structure but with chlorine atoms at the 1 and 5 positions.

    1,8-Dichloroanthraquinone: An oxidized form of 1,8-dichloroanthracene with a quinone structure.

    Anthracene: The parent compound without chlorine substituents.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties

Properties

IUPAC Name

1,8-dichloroanthracene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2/c15-13-5-1-3-9-7-10-4-2-6-14(16)12(10)8-11(9)13/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGIUYXOOOGQGIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC3=C(C=C2C(=C1)Cl)C(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

25 g (91 mmol) of 1,8-dichloroanthraquinone and 65 g (1 mol) of Zn dust were suspended in 1 l of a 20% strength by weight aqueous ammonia solution and the mixture was refluxed for 3 hours. After cooling to room temperature, the solid was separated off via a Büchner funnel. The aqueous phase was extracted three times with 150 ml each time of dichloromethane; the solid was extracted a number of times with dichloromethane while being treated with ultrasound. The combined organic phases were dried over magnesium sulfate and freed of the solvent on a rotary evaporator. The solid, whitish yellow residue was suspended in 600 ml of propanol and 65 ml of 12M hydrochloric acid and the mixture was refluxed for three hours. The solvent was subsequently removed under reduced pressure, the residue was taken up in dichloromethane, the solution was washed with saturated sodium hydrogen carbonate solution and dried over magnesium sulfate. Removal of the solvent gave 1,8-dichloroanthracene as a yellow solid which was recrystallized from propanol.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
65 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,8-Dichloroanthracene
Reactant of Route 2
1,8-Dichloroanthracene
Reactant of Route 3
1,8-Dichloroanthracene
Reactant of Route 4
1,8-Dichloroanthracene
Reactant of Route 5
1,8-Dichloroanthracene
Reactant of Route 6
1,8-Dichloroanthracene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.